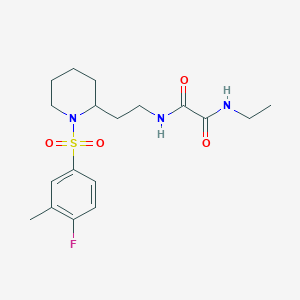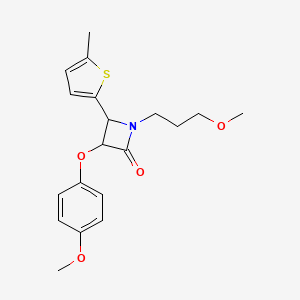
3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It’s used in the preparation of (±)- trans -4- [4-cyano-3- (trifluoromethyl)phenyl]- N - (3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .
Synthesis Analysis
The synthesis of compounds similar to “3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride” often involves the Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .Physical And Chemical Properties Analysis
3,4-Difluorophenyl isocyanate is a liquid at 20°C . It has a boiling point of 85°C at 30 mmHg . Its flash point is 63°C . The specific gravity at 20/20 is 1.34 . The refractive index is 1.50 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antibacterial Agents
Research on the asymmetric synthesis of enantiomers of certain antibacterial agents shows the importance of structural variations in enhancing the activity against various bacteria. For instance, the S-(+) enantiomer of a quinolonecarboxylic acid derivative was found to be significantly more active than its R-(-) counterpart, underscoring the clinical significance of enantiomeric purity in drug development (Rosen et al., 1988).
Anticonvulsant Activity and Sodium Channel Blocking
The synthesis and evaluation of 3-aminopyrroles for their anticonvulsant activity highlight the role of structural features in interacting with biological targets like voltage-dependent sodium channels. This research emphasizes the importance of chemical modifications for enhancing biological activity and safety profiles (Unverferth et al., 1998).
Analytical Chemistry Applications
O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) is utilized for determining carbonyl-containing compounds across various samples, including environmental and biological matrices. This showcases the compound's versatility in analytical applications, from water analysis to clinical research (Cancilla & Que Hee, 1992).
Fluorinated Compounds in Medicinal Chemistry
The study on 4-fluoropyrrolidine derivatives illustrates their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors, highlighting the role of fluorination in medicinal chemistry for developing new therapeutic agents (Singh & Umemoto, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8;/h2-3,6-7,9,14H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOHZUMEDQTYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)

![4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2937691.png)
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2937692.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2937693.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)
![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)
![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)
